molecular formula C15H10F3N3OS3 B2831461 N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 392301-27-8

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2831461
CAS No.: 392301-27-8
M. Wt: 401.44
InChI Key: YEJSJLHECBBSGR-UHFFFAOYSA-N
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Description

N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophene-2-carboxamide group and a 4-(trifluoromethyl)benzylthio side chain.

Properties

IUPAC Name

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3OS3/c16-15(17,18)10-5-3-9(4-6-10)8-24-14-21-20-13(25-14)19-12(22)11-2-1-7-23-11/h1-7H,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJSJLHECBBSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Trifluoromethylbenzyl Group: This step involves the nucleophilic substitution of the thiadiazole ring with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Core

The 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution, particularly at the 2- and 5-positions. For example:

  • Thioether displacement : The benzyl thioether group at the 5-position can undergo substitution with amines or thiols under basic conditions. In analogs, replacing the thioether with aryl or alkyl groups reduced bioactivity, highlighting the importance of this position .
  • Chloro-substitution : In structurally related compounds, chlorine at the 2-position is replaced by amines or alkoxy groups via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Table 1: Nucleophilic Substitution Reactions in Thiadiazole Derivatives

Reaction TypeReagent/ConditionsProductYield (%)Reference
Thioether displacementBenzylamine, K₂CO₃, DMF, 80°C5-Benzylamino derivative65
Chloro substitutionMethanol, NaOH, reflux2-Methoxy derivative72

Oxidation of the Thioether Group

The benzyl thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives. For example:

  • Sulfoxide formation : Treatment with H₂O₂ in acetic acid yields the sulfoxide derivative.
  • Sulfone formation : Prolonged oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone .

Key Data :

  • Sulfoxide: IC50\text{IC}_{50} (kinase inhibition) = 0.42 μM vs. parent compound = 0.18 μM .
  • Sulfone: Reduced solubility due to increased polarity.

Electrophilic Aromatic Substitution on Thiophene

The thiophene-2-carboxamide group participates in electrophilic substitutions:

  • Halogenation : Bromination at the 5-position of the thiophene ring occurs with Br₂ in CHCl₃ at 0°C.
  • Nitration : Nitric acid in H₂SO₄ introduces nitro groups at the 4-position of the thiophene ring .

Table 2: Electrophilic Reactions on Thiophene Moiety

ReactionReagentProductYield (%)
BrominationBr₂/CHCl₃5-Bromo-thiophene58
NitrationHNO₃/H₂SO₄4-Nitro-thiophene63

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : 6M HCl at reflux yields thiophene-2-carboxylic acid.
  • Basic hydrolysis : NaOH (10%) at 100°C produces the carboxylate salt .

Kinetic Data :

  • Acidic hydrolysis: t1/2t_{1/2} = 2.5 hours (6M HCl, 100°C).
  • Basic hydrolysis: t1/2t_{1/2} = 1.8 hours (10% NaOH, 100°C) .

Cross-Coupling Reactions

The thiophene and thiadiazole rings participate in palladium-catalyzed couplings:

  • Suzuki coupling : Reaction with aryl boronic acids introduces aryl groups at the 5-position of the thiadiazole (Pd(PPh₃)₄, Na₂CO₃, DME) .
  • Buchwald-Hartwig amination : Forms C–N bonds between the thiadiazole and amines .

Example :

  • Reaction with 4-methoxyphenylboronic acid yields a biaryl derivative with enhanced kinase inhibition (IC50\text{IC}_{50} = 0.09 μM) .

Stability Under Physiological Conditions

The compound shows moderate stability in phosphate-buffered saline (pH 7.4) at 37°C:

  • Degradation products : Thiophene-2-carboxylic acid and 5-mercapto-1,3,4-thiadiazole derivatives.
  • Half-life : 8.2 hours, indicating potential for sustained activity in vivo .

Scientific Research Applications

Case Studies

  • Cytotoxicity Against Leukemia Cells :
    • A derivative of thiophene-2-carboxamide was shown to induce apoptosis in K562 chronic myelogenous leukemia cells at low micromolar concentrations. This was evidenced by increased DNA fragmentation and changes in mitochondrial membrane potential .
  • Inhibition of Tumor Growth :
    • Another study reported that thiadiazole derivatives led to decreased viability in multiple cancer types, including non-small cell lung cancer and breast cancer. The compounds were effective at inhibiting cell proliferation and inducing cell cycle arrest .

Summary Table: Anticancer Activity of Thiophene Derivatives

Compound NameCancer TypeMechanism of ActionReference
Thiophene-2-carboxamideK562 LeukemiaApoptosis via caspase activation
Thiadiazole DerivativeNon-small cell lung cancerCell cycle arrest and proliferation inhibition

Efficacy Against Resistant Strains

The compound's structure suggests potential as an antibacterial agent. Recent studies have highlighted the effectiveness of thiophene derivatives in combating antibiotic-resistant bacteria. For instance, N-(4-methylpyridin-2-yl)thiophene-2-carboxamides showed promising results as inhibitors against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli .

Case Studies

  • Inhibition Studies :
    • Compounds similar to N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide were evaluated for their binding interactions with bacterial proteins. The findings indicated significant hydrophobic and hydrogen bonding interactions that stabilize the complexes, suggesting a mechanism for their antibacterial activity .

Summary Table: Antibacterial Activity of Thiophene Derivatives

Compound NameTarget BacteriaMechanism of ActionReference
N-(4-methylpyridin-2-yl)thiophene-2-carboxamideESBL-producing E. coliProtein binding inhibition

Novel Pain Relief Mechanisms

Recent investigations into thiophene derivatives have revealed their potential as analgesics with fewer side effects compared to traditional opioids. Structural modifications have led to compounds that activate mu-opioid receptors effectively while minimizing adverse effects .

Case Studies

  • Analgesic Efficacy :
    • A benzo[b]thiophene-2-carboxamide analog demonstrated strong antinociceptive effects in thermal pain models, highlighting its potential as a novel analgesic agent .

Summary Table: Analgesic Activity of Thiophene Derivatives

Compound NamePain ModelMechanism of ActionReference
Benzo[b]thiophene-2-carboxamideThermal pain modelMu-opioid receptor activation

Mechanism of Action

The mechanism of action of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the thiadiazole and thiophene rings contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related 1,3,4-thiadiazole derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents Biological Activity Physicochemical Properties Reference
Target Compound 4-(Trifluoromethyl)benzylthio, thiophene-2-carboxamide Inferred: Potential kinase inhibition, antimicrobial activity (based on analogs) High lipophilicity (CF₃ group), likely moderate solubility
Compound 5j () 4-Chlorobenzylthio, 2-isopropyl-5-methylphenoxyacetamide Not explicitly reported (structural analog) Yield: 82%, MP: 138–140°C
Compound 3a-g () Benzylthio, 4-(trifluoromethyl)phenylacetamide Anticancer (MDA, PC3, U87 cell lines) IC₅₀ values: 0.5–5.0 μM (varies by substituent)
Compound 52 () Triazolylthio, thiophene-2-carboxamide Antimicrobial (Gram-positive/-negative bacteria) MIC: 8–32 μg/mL
Compound 4a () Benzodioxolylmethylamino, 4-(trifluoromethyl)phenylacetamide Acetylcholinesterase (AChE) inhibition IC₅₀: 12.3 μM (AChE)
Compound 7a-7l () Piperidinylethylthio, benzamide AChE inhibition, moderate antimicrobial activity IC₅₀: 8.7–22.4 μM (AChE)

Structural and Functional Analysis

Substituent Effects on Bioactivity :

  • The 4-(trifluoromethyl)benzylthio group in the target compound likely enhances binding to hydrophobic enzyme pockets (e.g., kinases or AChE) compared to simpler alkyl/arylthio groups (e.g., methylthio in 5f or benzylthio in 3a-g ) .
  • Replacement of thiophene-2-carboxamide with phenylacetamide (as in 3a-g ) shifts activity toward anticancer effects, suggesting the carboxamide group’s role in target specificity .

Physicochemical Properties :

  • The trifluoromethyl group increases metabolic stability but may reduce aqueous solubility compared to polar substituents like methoxy (5k ) or acetamide (5g ) .
  • Higher melting points (e.g., 168–170°C for 5g ) correlate with crystalline stability in analogs with ethylthio or halogenated benzyl groups .

Biological Performance :

  • Antimicrobial Activity : The triazolylthio analog (52 ) shows broad-spectrum antibacterial activity (MIC 8–32 μg/mL), suggesting that sulfur-linked heterocycles enhance membrane penetration .
  • Enzyme Inhibition : AChE inhibitors like 4a and 7a-7l demonstrate that electron-withdrawing groups (e.g., CF₃) improve IC₅₀ values by stabilizing enzyme-ligand interactions .

Research Findings and Implications

  • Kinase Inhibition Potential: Analog 3a-g () highlights the importance of the 1,3,4-thiadiazole scaffold in dual Abl/Src kinase inhibition, a property likely shared by the target compound due to its analogous substituents .
  • Antimicrobial Optimization : The target compound’s thiophene-2-carboxamide group may improve bacterial membrane targeting compared to acetamide derivatives, as seen in 52 .
  • Synthetic Feasibility : The target compound can be synthesized via S-alkylation of 5-mercapto-1,3,4-thiadiazole intermediates, similar to methods used for 4a and 7a-7l .

Future Research Directions

Structure-Activity Relationship (SAR) Studies : Systematic variation of the benzylthio and carboxamide groups to optimize potency and selectivity.

In Vivo Pharmacokinetics : Evaluation of metabolic stability and bioavailability, leveraging the trifluoromethyl group’s resistance to oxidative degradation.

Target Identification : Screening against kinase panels (e.g., Abl, Src) and antimicrobial targets (e.g., bacterial topoisomerases) to validate inferred activities.

Biological Activity

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • Thiadiazole Ring : Contributes to various biological activities.
  • Trifluoromethylbenzyl Group : Enhances lipophilicity and metabolic stability.
  • Thiophene and Carboxamide Moieties : Potentially involved in interactions with biological targets.

The molecular weight of the compound is approximately 375.4 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It may modulate the activity of receptors associated with various diseases.
  • Hydrophobic Interactions : The trifluoromethyl group enhances binding affinity through hydrophobic interactions.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties, including antibacterial and antifungal effects. Studies indicate that compounds with thiadiazole moieties can effectively combat resistant strains of bacteria and fungi .

Anticancer Activity

Research highlights the potential of thiadiazole-containing compounds as anticancer agents. They have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-70.65
HeLa2.41
HepG2Variable

The mechanism often involves the induction of apoptosis and cell cycle arrest, making them promising candidates for cancer therapy.

Anti-inflammatory Activity

Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

  • Antiviral Activity : A study demonstrated that thiadiazole derivatives showed antiviral properties against several viruses by interfering with their replication processes .
  • Antimicrobial Resistance : A recent investigation into the antimicrobial efficacy of thiadiazole compounds revealed their effectiveness against multi-drug resistant bacterial strains, highlighting their potential role in addressing antibiotic resistance .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other thiadiazole derivatives:

Compound NameBiological ActivityRemarks
N-(5-((4-(trifluoromethyl)phenyl)thio)-1,3,4-thiadiazol-2-yl)butanamideModerate anticancer activityLess effective than the target compound
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pentanamideAntibacterialLacks trifluoromethyl group

This comparison underscores the enhanced properties conferred by the trifluoromethyl substitution in the target compound.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain reflux conditions (90–120°C) for cyclization steps to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMSO/water mixtures improves purity (>95%) .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring and substituent integration (e.g., trifluoromethyl benzyl group at δ 4.5–5.0 ppm for SCH₂) .
    • ¹⁹F NMR : Verify the presence of the CF₃ group (δ -60 to -65 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 458.04 Da) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (amide C=O at ~1680 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?

Answer:

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MDA-MB-231, PC3) using MTT assays. IC₅₀ values <10 μM suggest anticancer potential .
  • Enzyme inhibition assays :
    • Tyrosine kinase inhibition : Assess inhibition of Abl/Src kinases via fluorescence polarization .
    • Carbonic anhydrase IX inhibition : Measure enzyme activity spectrophotometrically (IC₅₀ <1 μM indicates strong targeting) .
  • Antimicrobial testing : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies?

Answer:
Discrepancies may arise from:

  • Compound purity : Verify via HPLC and elemental analysis; impurities >5% skew bioactivity .
  • Assay conditions : Standardize cell culture media (e.g., fetal bovine serum lot variations affect results) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing CF₃ with Cl or OCH₃) to identify critical pharmacophores .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends .

Advanced: What strategies are effective in optimizing the compound’s bioavailability and pharmacokinetic profile?

Answer:

  • Prodrug design : Introduce ester or phosphate groups to enhance solubility (e.g., convert carboxamide to methyl ester) .
  • Lipid nanoparticle encapsulation : Improve oral bioavailability by 2–3 fold .
  • Metabolic stability : Test hepatic microsomal stability; introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .

Advanced: How does the electronic nature of substituents affect the compound’s reactivity and biological interactions?

Answer:

  • Electron-withdrawing groups (CF₃) : Increase electrophilicity of the thiadiazole ring, enhancing kinase binding via H-bonding with Lys295 in Abl kinase .
  • Thioether vs. sulfone : Oxidation of the thioether to sulfone reduces membrane permeability but increases target specificity .
  • Substituent position : Para-substituted benzyl groups (e.g., CF₃) improve hydrophobic interactions in enzyme active sites vs. ortho-substituted analogs .

Advanced: What in vivo models are appropriate for evaluating efficacy and toxicity?

Answer:

  • Xenograft models : Use immunodeficient mice (e.g., BALB/c nude) implanted with MDA-MB-231 tumors. Dose at 25 mg/kg/day (oral) for 21 days .
  • Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly. Histopathology post-trial identifies organ-specific toxicity .

Advanced: How can combination therapies enhance therapeutic outcomes and overcome resistance?

Answer:

  • Synergy with cisplatin : Co-administration reduces IC₅₀ of cisplatin by 50% in glioblastoma models via dual targeting of DNA and kinase pathways .
  • P-glycoprotein inhibitors : Co-treatment with verapamil reverses multidrug resistance in vitro .

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